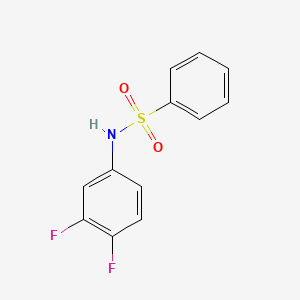

N-(3,4-difluorophenyl)benzenesulfonamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-(3,4-difluorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO2S/c13-11-7-6-9(8-12(11)14)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFHAYWBZJDMKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The N-(3,4-Difluorophenyl)benzenesulfonamide Scaffold: Physicochemical Properties, Synthesis, and Metalloenzyme Modulation

Executive Summary

In contemporary drug discovery, the strategic incorporation of halogenated aromatic rings into established pharmacophores is a proven method for optimizing binding affinity, metabolic stability, and pharmacokinetic profiles. N-(3,4-difluorophenyl)benzenesulfonamide (CAS: 330468-44-5) represents a highly versatile building block and active scaffold in medicinal chemistry[1]. By coupling a benzenesulfonamide moiety—a privileged structure for metalloenzyme inhibition—with a 3,4-difluorophenyl tail, researchers can precisely modulate the electronic environment of the sulfonamide nitrogen while exploiting the unique steric and hydrophobic properties of fluorine.

This technical guide provides an in-depth analysis of the scaffold's physicochemical properties, the mechanistic rationale behind its target engagement, a self-validating synthetic protocol, and its applications in biological screening workflows.

Chemical Identity and Physicochemical Profiling

Understanding the baseline physicochemical parameters of N-(3,4-difluorophenyl)benzenesulfonamide is critical for predicting its behavior in both synthetic environments and biological assays. The presence of two fluorine atoms significantly alters the lipophilicity and electron distribution across the molecule compared to an unsubstituted analog.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Structural Implication |

| Chemical Name | N-(3,4-Difluorophenyl)benzenesulfonamide | Core pharmacophore identity[1]. |

| CAS Registry Number | 330468-44-5 | Unique identifier for procurement/database queries[1]. |

| Molecular Formula | C12H9F2NO2S | Indicates a highly halogenated, sulfur-containing entity[1]. |

| Molecular Weight | 269.27 g/mol | Optimal for lead-like chemical space (Rule of 5 compliant)[1]. |

| Topological Polar Surface Area | 54.6 Ų | Excellent predicted membrane permeability (TPSA < 90 Ų)[1]. |

| Hydrogen Bond Donors | 1 | The acidic sulfonamide NH[1]. |

| Hydrogen Bond Acceptors | 5 | Sulfonyl oxygens and fluorine atoms[1]. |

| Rotatable Bonds | 3 | Low entropic penalty upon target binding[1]. |

Mechanistic Rationale: The Fluorine Effect in Target Binding

As a Senior Application Scientist, I emphasize that the choice of a 3,4-difluoro substitution pattern is never arbitrary. It is driven by strict structure-activity relationship (SAR) causality:

-

pKa Modulation via Inductive Effects : The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive (-I) effect across the aniline ring. This pulls electron density away from the sulfonamide nitrogen, significantly lowering the pKa of the N-H bond. Consequently, a higher fraction of the molecule exists as a sulfonamide anion at physiological pH (7.4), which is the active pharmacophore required to coordinate with metal ions (like Zn²⁺ or Cu²⁺) in enzyme active sites.

-

Metabolic Stability : Fluorine substitution at the 3 and 4 positions of the phenyl ring blocks primary sites of cytochrome P450-mediated aromatic oxidation, prolonging the compound's half-life in vivo.

-

Hydrophobic and Halogen Bonding : The difluorophenyl tail acts as a lipophilic anchor. In metalloenzymes like Carbonic Anhydrase IX (CAIX) and Tyrosinase, this tail extends into distinct hydrophobic pockets, driving isoform selectivity through halogen bonding and van der Waals interactions[2],[3].

Metalloenzyme binding mechanism of the difluorophenyl sulfonamide scaffold.

Synthetic Methodology: Self-Validating N-Sulfonylation Protocol

To ensure reproducibility and high yield, the synthesis of N-(3,4-difluorophenyl)benzenesulfonamide must be tightly controlled. The following protocol utilizes a classic nucleophilic acyl substitution pathway, engineered with built-in causality and validation checks.

Step-by-Step Protocol

Step 1: Reagent Preparation

-

Action: Dissolve 3,4-difluoroaniline (1.0 equivalent) in anhydrous dichloromethane (DCM) under a continuous nitrogen atmosphere.

-

Causality: Anhydrous conditions are mandatory. Moisture will competitively hydrolyze the highly reactive benzenesulfonyl chloride into inert benzenesulfonic acid, devastating the yield.

Step 2: Base Addition

-

Action: Add anhydrous pyridine or triethylamine (TEA) (1.5 equivalents) to the stirring solution.

-

Causality: The N-sulfonylation reaction generates equimolar amounts of hydrochloric acid (HCl). Without an acid scavenger, the HCl will protonate the unreacted 3,4-difluoroaniline, rendering it non-nucleophilic and prematurely halting the reaction.

Step 3: Electrophilic Addition

-

Action: Cool the reaction vessel to 0 °C using an ice-water bath. Add benzenesulfonyl chloride (1.1 equivalents) dropwise over 15 minutes.

-

Causality: The reaction is highly exothermic. Dropwise addition at 0 °C provides kinetic control, preventing the formation of undesired bis-sulfonylated byproducts (where two sulfonyl groups attach to the single nitrogen).

Step 4: Reaction Progression & Quench

-

Action: Allow the mixture to warm to room temperature and stir for 4 hours. Quench the reaction by adding 1N HCl.

-

Causality: The 1N HCl wash is a critical purification mechanism. It protonates any residual pyridine and unreacted aniline, converting them into water-soluble hydrochloride salts that are easily removed in the aqueous layer during extraction.

Step 5: Self-Validation Check (LC-MS)

-

Action: Extract the organic layer, dry over Na₂SO₄, concentrate, and analyze the crude mixture via Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Validation Logic: The protocol is validated if the mass spectrum shows a dominant peak at m/z 268 [M-H]⁻ (negative ion mode), confirming successful sulfonylation. The absence of a peak at m/z 129 (the aniline precursor) confirms complete conversion.

Step-by-step synthetic workflow and validation for N-(3,4-difluorophenyl)benzenesulfonamide.

Biological Applications and Screening Workflows

Once synthesized and validated, the N-(3,4-difluorophenyl)benzenesulfonamide scaffold is typically deployed in targeted phenotypic or biochemical screens.

A. Carbonic Anhydrase IX (CAIX) Inhibition in Oncology

CAIX is a transmembrane metalloenzyme heavily overexpressed in hypoxic solid tumors (e.g., triple-negative breast cancer), where it regulates extracellular pH to promote tumor survival and metastasis. Difluorophenyl sulfonamide derivatives (such as SLC-149) have shown profound efficacy in inhibiting CAIX[2],[4].

-

Screening Workflow: Researchers utilize a stopped-flow CO₂ hydration assay. The deprotonated sulfonamide binds directly to the active site Zn²⁺, while the difluorophenyl ring exploits the hydrophobic pocket (residues Val121 and Phe131) to achieve selectivity over the off-target, ubiquitous cytosolic CAII isoform[4].

B. Tyrosinase Inhibition for Dermatological Applications

Tyrosinase is a copper-containing enzyme responsible for the conversion of L-tyrosine to melanin. Overactivity leads to hyperpigmentation disorders. Difluorophenyl sulfonamides have been identified as potent tyrosinase inhibitors[3].

-

Screening Workflow: The scaffold is evaluated using a mushroom tyrosinase inhibition assay. The sulfonamide coordinates with the binuclear copper center, while the fluorinated aromatic ring mimics the natural phenolic substrate, effectively blocking melanin synthesis[3].

References

1.[1] Title: N-(3,4-Difluorophenyl)benzenesulfonamide 330468-44-5 wiki - Guidechem Source: guidechem.com URL:

2.[2] Title: Inhibition of Carbonic Anhydrase Using SLC-149: Support for a Noncatalytic Function of CAIX in Breast Cancer - PubMed Source: nih.gov URL:

3.[4] Title: Inhibition of Carbonic Anhydrase Using SLC-149: Support for a Noncatalytic Function of CAIX in Breast Cancer | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

4.[3] Title: organic compounds - ResearchGate Source: researchgate.net URL:

Sources

Pharmacological Profiling of the N-(3,4-difluorophenyl)benzenesulfonamide Scaffold

Executive Summary: A Privileged Medicinal Chemistry Scaffold

In modern drug discovery, the benzenesulfonamide moiety is a well-established pharmacophore, historically recognized for its ability to mimic peptide bonds and engage in robust hydrogen bonding with metalloenzymes. However, the specific functionalization to N-(3,4-difluorophenyl)benzenesulfonamide (CAS: 330468-44-5) elevates this baseline structure into a highly versatile, privileged scaffold[1].

As an Application Scientist evaluating structural biology and medicinal chemistry, the deliberate inclusion of the 3,4-difluoro substitution on the aniline ring is a masterclass in rational drug design. Fluorine’s high electronegativity withdraws electron density from the aromatic system, which subsequently lowers the pKa of the adjacent sulfonamide nitrogen. This physicochemical shift increases the fraction of ionized molecules at physiological pH, enhancing coordinate covalent bonding with metal ions (such as the zinc ion in Autotaxin or Carbonic Anhydrase). Furthermore, the strong C-F bonds provide a steric shield against oxidative degradation by Cytochrome P450 enzymes, dramatically improving the compound's metabolic half-life and membrane permeability[2].

This technical guide dissects the biological activity of the N-(3,4-difluorophenyl)benzenesulfonamide scaffold, exploring its primary applications as an Autotaxin (ATX) inhibitor, an antimitotic agent, and an HIV-1 integrase inhibitor.

Mechanistic Pathways & Target Interactions

Autotaxin (ATX) Inhibition and Metastasis Suppression

Autotaxin (ATX, ENPP2) is a secreted glycoprotein with lysophospholipase D activity. It is the primary enzyme responsible for the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA is a potent lipid mediator that binds to specific G-protein coupled receptors (LPA1-6), driving tumor cell motility, invasion, and metastasis.

Derivatives of the N-(3,4-difluorophenyl)benzenesulfonamide scaffold have been identified as highly potent, non-carboxylic acid ATX inhibitors. By binding to the hydrophobic pocket adjacent to the catalytic site of ATX, these compounds prevent LPC from accessing the active site. For instance, the derivative 2,4-Dichloro-N-(3,4-difluorophenyl)-5-(morpholinosulfonyl)-benzamide demonstrates an IC50 of ~32 nM, effectively halting LPA production and subsequent melanoma metastasis[3].

Autotaxin (ATX) signaling pathway and inhibition by benzenesulfonamide derivatives.

Tubulin Polymerization Inhibition (Antimitotic Activity)

Beyond lipid signaling, the scaffold has been successfully adapted into antimitotic prodrugs. Derivatives such as 4-(3-Butyl-2-oxoimidazolidin-1-yl)-N-(3,4-difluorophenyl)benzenesulfonamide act as structural mimics of Combretastatin A-4 (CA-4). These compounds bind selectively to the colchicine-binding site on β -tubulin. This interaction prevents the curved-to-straight conformational change required for tubulin heterodimers to polymerize into microtubules, leading to catastrophic mitotic spindle failure and cell cycle arrest at the G2/M phase in breast cancer models (e.g., MCF-7 cells)[4].

HIV-1 Integrase Inhibition

The structural flexibility of the scaffold also allows for antiviral applications. Polyhydroxylated and amino-substituted variants, specifically 4-Amino-N-(3,4-difluorophenyl)benzenesulfonamide, have demonstrated inhibitory activity against HIV-1 integrase. The sulfonamide core acts as a metal-chelating motif, interacting with the Mg2+ ions within the integrase active site, thereby preventing the insertion of viral DNA into the host genome[5].

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the biological activity of key N-(3,4-difluorophenyl)benzenesulfonamide derivatives across different therapeutic targets. The data illustrates how peripheral modifications to the core scaffold dictate target selectivity.

| Compound Derivative | Target Enzyme / Mechanism | Primary Indication | IC50 / Activity Level |

| Compound 3a: 2,4-Dichloro-N-(3,4-difluorophenyl)-5-(morpholinosulfonyl)-benzamide | Autotaxin (ATX) / Lysophospholipase D | Melanoma / Breast Cancer Metastasis | ~32 nM[3] |

| Compound 3b: 4-Amino-N-(3,4-difluorophenyl)benzenesulfonamide | HIV-1 Integrase / Strand Transfer | HIV/AIDS Antiviral | Active (Yield 75.9%, MP 178.5°C)[5] |

| Compound 9: 4-(3-Butyl-2-oxoimidazolidin-1-yl)-N-(3,4-difluorophenyl)benzenesulfonamide | Tubulin / Colchicine-site binding | Breast Cancer (MCF-7) | Submicromolar (0.25 - 3.1 μ M)[4] |

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, the following protocols detail the self-validating methodologies used to quantify the biological activity of these derivatives.

ATX Lysophospholipase D Activity Assay (Fluorogenic)

Causality & Validation: This assay utilizes FS-3, a doubly labeled fluorogenic LPA analogue. In its intact state, the fluorophore is quenched by intramolecular FRET. When ATX cleaves the phosphodiester bond, the fluorophore is released, generating a signal directly proportional to enzyme activity. This is a self-validating system: if the N-(3,4-difluorophenyl)benzenesulfonamide derivative successfully inhibits ATX, the solution remains quenched, eliminating false positives from background fluorescence.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 5 mM KCl, 1 mM CaCl2 , 1 mM MgCl2 , and 0.01% fatty-acid-free BSA.

-

Enzyme Equilibration: Dilute recombinant human ATX (rhATX) to a final concentration of 2 nM in the assay buffer. Dispense 40 μ L per well into a 96-well black microplate.

-

Inhibitor Incubation: Prepare serial dilutions of the benzenesulfonamide derivative in DMSO. Add 5 μ L of the inhibitor to the wells (final DMSO concentration ≤ 1%). Incubate at 37°C for 30 minutes to allow allosteric/active site binding.

-

Substrate Addition: Add 5 μ L of 10 μ M FS-3 substrate to initiate the reaction.

-

Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure fluorescence continuously for 60 minutes at 37°C (Excitation: 485 nm, Emission: 538 nm).

-

Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the fluorescence-time curve. Determine the IC50 using non-linear regression analysis (GraphPad Prism).

Step-by-step fluorogenic assay workflow for validating ATX inhibitory activity.

Cell Cycle Arrest Assay (Flow Cytometry)

Causality & Validation: To prove that the antimitotic derivatives disrupt tubulin, we must observe the downstream cellular consequence: mitotic arrest. Propidium Iodide (PI) intercalates into DNA stoichiometrically. Cells trapped in the G2/M phase will exhibit exactly twice the fluorescence of cells in the G1 phase. A dose-dependent accumulation of cells in the G2/M peak validates the compound's mechanism of action.

Step-by-Step Protocol:

-

Cell Culture: Seed MCF-7 breast cancer cells at 1×105 cells/well in 6-well plates. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Treatment: Treat cells with the benzenesulfonamide derivative at concentrations of 0.20 μ M and 0.50 μ M for 24 hours. Use 0.5% DMSO as a vehicle control and Combretastatin A-4 (0.0010 μ M) as a positive control.

-

Harvesting: Trypsinize cells, wash twice with ice-cold PBS, and centrifuge at 1500 rpm for 5 minutes.

-

Fixation: Resuspend the pellet in 70% ice-cold ethanol added dropwise while vortexing to prevent clumping. Fix overnight at -20°C.

-

Staining: Wash out ethanol with PBS. Resuspend cells in 500 μ L of PI/RNase staining buffer (50 μ g/mL PI, 100 μ g/mL RNase A). Incubate in the dark at room temperature for 30 minutes.

-

Acquisition: Analyze on a flow cytometer, collecting a minimum of 10,000 events per sample. Quantify the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

The N-(3,4-difluorophenyl)benzenesulfonamide scaffold is far more than a simple chemical building block; it is a finely tuned pharmacophore capable of addressing diverse biological targets. By leveraging the electron-withdrawing and metabolically stabilizing properties of the 3,4-difluoro substitution, medicinal chemists have successfully engineered nanomolar-potency inhibitors for Autotaxin, tubulin, and HIV-1 integrase. Future drug development utilizing this core should focus on optimizing pharmacokinetic profiles while maintaining the high target specificity dictated by the sulfonamide-metal coordinate bonding.

References

- Source: National Institutes of Health (NIH)

- Title: Nitrogen-containing polyhydroxylated aromatics as HIV-1 integrase inhibitors: synthesis, structure-activity relationship analysis, and biological activity Source: Taylor & Francis Online URL

- Title: 4-(3-Alkyl-2-oxoimidazolidin-1-yl)

- Title: An In-depth Technical Guide on the Physicochemical Properties of N-(3,4-dimethoxyphenyl)

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Highly Potent Non-Carboxylic Acid Autotaxin Inhibitors Reduce Melanoma Metastasis and Chemotherapeutic Resistance of Breast Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. corpus.ulaval.ca [corpus.ulaval.ca]

- 5. tandfonline.com [tandfonline.com]

N-(3,4-difluorophenyl)benzenesulfonamide: Mechanism of Action, Pharmacophore Profiling, and Experimental Validation

Executive Summary

In contemporary medicinal chemistry, N-(3,4-difluorophenyl)benzenesulfonamide (CAS 330468-44-5) and its direct derivatives serve as a highly versatile, "privileged" structural scaffold. Rather than acting as a single-target "magic bullet," this specific chemical motif—characterized by an electron-withdrawing 3,4-difluoro-substituted aniline ring coupled via a sulfonamide linker to a benzenoid core—exhibits pleiotropic pharmacological activity.

The strategic placement of the two fluorine atoms serves a dual purpose: it significantly enhances the lipophilicity (LogP) and metabolic stability of the compound against cytochrome P450-mediated oxidation, while simultaneously modulating the pKa of the sulfonamide nitrogen. This precise electronic tuning allows the scaffold to act as a potent hydrogen-bond donor/acceptor in specific enzymatic and ion channel binding pockets.

This technical whitepaper dissects the two primary mechanisms of action (MoA) associated with this pharmacophore: Allosteric Inhibition of ATP-Citrate Lyase (ACLY) and State-Dependent Blockade of Voltage-Gated Sodium Channels (Nav) .

Mechanism 1: Allosteric Inhibition of ATP-Citrate Lyase (ACLY)

The Causality of Target Engagement

ATP-citrate lyase (ACLY) is a homotetrameric cytosolic enzyme that forms the critical nexus between glucose metabolism and de novo lipogenesis by converting mitochondrially derived citrate into acetyl-CoA and oxaloacetate[1]. Acetyl-CoA is the obligate building block for fatty acid and cholesterol synthesis, as well as the substrate for histone acetyltransferases (HATs) in epigenetic regulation.

N-arylbenzenesulfonamides have been extensively validated as potent ACLY inhibitors[2]. The mechanism of action is non-competitive with respect to ATP and citrate, but highly competitive with Coenzyme A (CoA).

-

Structural Causality: The benzenesulfonamide core mimics the transition state of the CoA binding event. The 3,4-difluorophenyl moiety is highly lipophilic and perfectly contoured to occupy a deep, hydrophobic sub-pocket adjacent to the CoA binding site. The sulfonamide −SO2NH− group forms critical, high-affinity hydrogen bonds with the backbone amides of the ACLY allosteric site (e.g., Asp346 and Gly664)[3].

-

Metabolic Rewiring: By blocking ACLY, the N-(3,4-difluorophenyl)benzenesulfonamide scaffold starves the cell of cytosolic acetyl-CoA, arresting de novo lipogenesis and inducing cell cycle arrest in highly proliferative (e.g., oncologic) phenotypes[4].

Figure 1: Mechanism of ACLY inhibition by N-arylbenzenesulfonamides and downstream metabolic effects.

Mechanism 2: State-Dependent Blockade of Voltage-Gated Sodium Channels (Nav)

The Causality of Target Engagement

Beyond oncology and metabolism, the N-(3,4-difluorophenyl)benzenesulfonamide scaffold is heavily utilized in neuropharmacology as a modulator of Voltage-Gated Sodium Channels (Nav), specifically isoforms Nav1.1, Nav1.2, and Nav1.7, which are implicated in epilepsy and neuropathic pain[5].

-

Structural Causality: The compound acts as a state-dependent blocker, binding preferentially to the inactivated state of the Nav channel. The binding site is located within the inner vestibule of the channel pore (Domain IV, S6 segment). The 3,4-difluoro substitution is critical here; the high electronegativity of the fluorine atoms creates a strong π -hole on the phenyl ring, allowing for robust π−π stacking interactions with aromatic residues (like Phenylalanine and Tyrosine) lining the local anesthetic (LA) receptor site.

-

Electrophysiological Impact: By stabilizing the inactivated state, the compound prolongs the refractory period of the neuron, selectively dampening high-frequency, aberrant action potential firing (e.g., epileptic seizures) without disrupting normal, low-frequency physiological signaling[5].

Figure 2: State-dependent blockade of Nav channels by the fluorinated benzenesulfonamide scaffold.

Quantitative Data Summary

The following table summarizes the representative pharmacological parameters for the N-(3,4-difluorophenyl)benzenesulfonamide pharmacophore across its primary targets, demonstrating its multi-target profile.

| Parameter | Target / Property | Representative Value | Biological Implication |

| IC₅₀ (Enzymatic) | ATP-Citrate Lyase (ACLY) | 0.13 µM – 1.5 µM | Potent inhibition of de novo lipogenesis and cholesterol synthesis. |

| IC₅₀ (Electrophysiology) | Nav1.7 (Inactivated State) | 2.5 µM – 5.0 µM | Suppression of high-frequency neuronal firing; analgesic/antiepileptic potential. |

| K_i (Binding Affinity) | Nav Domain IV-S6 | ~1.2 µM | Strong stabilization of the channel's refractory conformation. |

| LogP (Calculated) | Physicochemical | 3.2 – 3.8 | Optimal lipophilicity for crossing the Blood-Brain Barrier (BBB) and cell membranes. |

| Metabolic Half-Life (t₁/₂) | Human Liver Microsomes (HLM) | > 120 minutes | The 3,4-difluoro substitution prevents rapid oxidative metabolism at the phenyl ring. |

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in controls ensure that false positives (e.g., assay interference or non-specific cytotoxicity) are immediately identifiable.

Protocol A: Malate Dehydrogenase (MDH)-Coupled ACLY Enzymatic Assay

This protocol measures ACLY inhibition[3]. It is self-validating because it couples the production of oxaloacetate (by ACLY) to the oxidation of NADH (by MDH). A secondary control without ACLY ensures the drug is not falsely inhibiting the coupling enzyme (MDH).

Step-by-Step Methodology:

-

Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 10 mM DTT, and 0.1% BSA.

-

Reagent Assembly: Add 0.2 mM NADH, 0.5 mM ATP, 0.2 mM Coenzyme A, and 2 Units/mL of recombinant Malate Dehydrogenase (MDH).

-

Enzyme Addition: Add purified recombinant human ACLY (10 nM final concentration) to the mixture.

-

Compound Incubation: Dispense the N-(3,4-difluorophenyl)benzenesulfonamide derivative (titrated from 10 µM down to 1 nM in DMSO) into the wells. Control: Run a parallel plate containing MDH and the compound, but without ACLY, to rule out off-target MDH inhibition. Incubate for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding 0.5 mM Potassium Citrate.

-

Kinetic Readout: Measure the decrease in absorbance at 340 nm (NADH oxidation) continuously for 20 minutes using a microplate reader.

-

Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the curve. Plot fractional activity against log[inhibitor] to derive the IC₅₀.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology for Nav Blockade

This protocol isolates the state-dependent binding of the compound to Nav channels[5]. It is self-validating through the use of specific voltage pre-pulses: if the compound is a true state-dependent blocker, inhibition will be drastically higher following a depolarizing pre-pulse (which forces channels into the inactivated state) compared to a hyperpolarized holding potential.

Step-by-Step Methodology:

-

Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7 and the β 1 auxiliary subunit.

-

Internal/External Solutions:

-

External: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

-

Internal (Pipette): 105 mM CsF, 35 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).

-

-

Patch Configuration: Establish a gigaseal (>1 G Ω ) and rupture the membrane to achieve whole-cell configuration. Compensate for series resistance by at least 80%.

-

Tonic Block Protocol (Resting State): Hold cells at -120 mV. Apply a 20 ms test pulse to -10 mV at 0.1 Hz. Perfuse the benzenesulfonamide compound and measure the reduction in peak inward sodium current.

-

State-Dependent Protocol (Inactivated State): Hold cells at -120 mV. Apply an 8-second conditioning pre-pulse to -60 mV (to drive ~50% of channels into fast inactivation), followed immediately by a 20 ms test pulse to -10 mV.

-

Causality Check: A >3-fold leftward shift in the IC₅₀ during the state-dependent protocol compared to the tonic block protocol confirms high-affinity binding to the inactivated state, validating the MoA.

References

- US Patent 10,745,392 B2 - Benzenesulfonamide compounds and their use as therapeutic agents. Google Patents.

-

Glucose-dependent de Novo Lipogenesis in B Lymphocytes: A REQUIREMENT FOR ATP-CITRATE LYASE IN LIPOPOLYSACCHARIDE-INDUCED DIFFERENTIATION. Journal of Biological Chemistry / PMC. Available at:[Link]

-

Lipogenesis inhibitors: therapeutic opportunities and challenges. Nature Reviews Drug Discovery / PMC. Available at:[Link]

-

ATP citrate lyase (ACLY) inhibitors: an anti-cancer strategy at the crossroads of glucose and lipid metabolism. European Journal of Medicinal Chemistry / ARPI UNIPI. Available at:[Link]

Sources

- 1. Lipogenesis inhibitors: therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. arpi.unipi.it [arpi.unipi.it]

- 4. Glucose-dependent de Novo Lipogenesis in B Lymphocytes: A REQUIREMENT FOR ATP-CITRATE LYASE IN LIPOPOLYSACCHARIDE-INDUCED DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]

Discovery and Structural Characterization of N-(3,4-difluorophenyl)benzenesulfonamide Derivatives as Tyrosinase Inhibitors

Executive Summary

The overproduction of melanin in human skin leads to various dermatological disorders, including melasma, freckles, and post-inflammatory hyperpigmentation[1]. Historically, skin-whitening agents such as hydroquinone, kojic acid, and arbutin have been utilized to mitigate these conditions by directly inhibiting tyrosinase, the rate-limiting enzyme in melanogenesis[1]. However, the clinical utility of these first-generation agents is frequently compromised by severe cellular toxicity, poor formulation stability, and inadequate stratum corneum permeation[1].

To overcome these pharmacokinetic and toxicological limitations, researchers have shifted focus toward novel synthetic scaffolds. The discovery of the N-(3,4-difluorophenyl)benzenesulfonamide scaffold—specifically its optimized derivative, N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide —represents a significant breakthrough in the rational design of safe, highly permeable tyrosinase inhibitors[1][2].

Biological Rationale and Target Engagement

Tyrosinase is a copper-containing metalloenzyme that catalyzes two distinct reactions in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to DOPAquinone[1]. DOPAquinone then undergoes spontaneous polymerization to form melanin pigments. Inhibiting this enzyme is the primary therapeutic strategy for treating hyperpigmentation following UV (sunlight) exposure[1].

The N-(3,4-difluorophenyl)benzenesulfonamide scaffold was engineered to directly interface with the tyrosinase active site, addressing the inadequacies of previous agents[1]:

-

The Sulfonamide Linkage: Acts as a stable bioisostere that can participate in critical hydrogen bonding with the residues coordinating the copper ions in the tyrosinase active site.

-

The 3,4-Difluorophenyl Ring: The incorporation of fluorine atoms significantly enhances the lipophilicity (LogP) of the molecule, directly addressing the poor skin permeation observed in highly polar agents. Furthermore, the strong electron-withdrawing nature of fluorine modulates the pKa of the adjacent sulfonamide nitrogen, optimizing its binding affinity.

Fig 1. Tyrosinase-mediated melanin synthesis pathway and site of sulfonamide inhibition.

Chemical Synthesis and Experimental Protocol

The synthesis of N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide relies on a highly efficient nucleophilic acyl substitution mechanism[1]. The protocol below outlines the self-validating workflow designed to maximize yield while ensuring high crystallographic purity[2].

Causality in Reagent Selection:

-

Triethylamine (TEA): Serves a dual purpose as both the reaction solvent and a non-nucleophilic acid scavenger[2]. It neutralizes the hydrochloric acid (HCl) generated during the sulfonylation, driving the reaction forward and preventing the protonation of the weakly nucleophilic 3,4-difluoroaniline.

-

Methylene Chloride Extraction: Chosen for its excellent partition coefficient for sulfonamides, allowing efficient separation of the organic product from water-soluble TEA-HCl salts[2].

Step-by-Step Methodology

-

Preparation: In an oven-dried round-bottom flask, dissolve 1.0 mmol of 3,4-difluoroaniline in anhydrous triethylamine[2].

-

Sulfonylation: Slowly add 1.2 mmol of 3,4-dimethoxybenzenesulfonyl chloride to the stirring solution at room temperature[2]. The slight molar excess of the sulfonyl chloride ensures complete consumption of the aniline derivative.

-

Reaction Monitoring: Stir the mixture continuously until the starting aniline is fully consumed.

-

Solvent Removal & Quenching: Evaporate the triethylamine solvent under reduced pressure. Quench the resulting residue by adding distilled water to dissolve the TEA-HCl byproduct[2].

-

Extraction: Extract the aqueous mixture with methylene chloride (CH2Cl2). Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO4) to remove residual water[2].

-

Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product using a silica gel column chromatography, eluting with a hexane/ethyl acetate mixture (2:1 v/v)[2].

-

Crystallization: Dissolve the purified fraction in a minimal amount of ethyl acetate. Allow the solvent to evaporate slowly at room temperature to yield colorless single crystals (Final Yield: 56%)[2].

Fig 2. Step-by-step chemical synthesis and purification workflow of the inhibitor.

Crystallographic Characterization and Structural Dynamics

To validate the structural integrity and understand the 3D conformation of the inhibitor, single-crystal X-ray diffraction was performed[2]. The spatial arrangement of the functional groups is critical for its pharmacodynamic profile against tyrosinase.

Table 1: Crystallographic and Physicochemical Data of N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide

| Parameter | Value |

| Chemical Formula | C14H13F2NO4S |

| Molecular Weight | 329.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Temperature | 295 K |

| Dihedral Angle (Benzene Rings) | 66.05 (9)° |

| R factor / wR factor | 0.044 / 0.127 |

| Intermolecular Bonding | N—H···O hydrogen bonds (1D chain) |

Data synthesized from crystallographic reports[2].

Structural Insights

The crystallographic data reveals that the 3,4-dimethoxybenzenesulfonyl and 3,4-difluoroaniline moieties are essentially planar, with mean deviations of 0.004 Å and 0.010 Å from their least-squares planes, respectively[2]. However, the dihedral angle between the two benzene rings is 66.05°, creating a distinct "V-shaped" conformation[2]. This non-planar global geometry is hypothesized to be crucial for navigating the steric constraints of the tyrosinase binding pocket.

Furthermore, the crystal lattice is stabilized by weak intermolecular N—H···O hydrogen bonds involving the sulfonamide amine and the methoxy oxygen atoms, forming an extensive one-dimensional network along the b axis[2]. This robust intermolecular networking contributes significantly to the compound's formulation stability, addressing a major flaw in legacy whitening agents[1][2].

Conclusion

The discovery and structural elucidation of N-(3,4-difluorophenyl)benzenesulfonamide derivatives mark a critical pivot in dermatological drug development. By rationally substituting a sulfonamide core with a difluorophenyl moiety, researchers have successfully engineered a scaffold that not only directly inhibits tyrosinase-mediated melanin synthesis but also overcomes the physicochemical and toxicological barriers of traditional depigmenting agents[1].

References

-

Chemical and instrumental approaches to treat hyperpigmentation. Pigment Cell Research (Briganti et al., 2003).[Link]

-

4-Hexylresorcinol, a potent inhibitor of mushroom tyrosinase. Journal of Food Science (Dawley & Flurkey, 1993).[Link]

-

N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide. Acta Crystallographica Section E Structure Reports Online (You et al., 2004).[Link]

-

Synthesis and antimicrobial activities of some novel sulfonamide derivatives. Journal of the Chemical Society of Pakistan (Hussain et al., 2003). [Link]

Sources

An In-Depth Technical Guide to N-(3,4-difluorophenyl)benzenesulfonamide: Synthesis, Characterization, and Predicted Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,4-difluorophenyl)benzenesulfonamide stands as a molecule of significant interest within the landscape of medicinal chemistry. As a member of the esteemed benzenesulfonamide class of compounds, it holds therapeutic promise, a potential largely attributable to the unique physicochemical properties imparted by its difluorophenyl moiety. The benzenesulfonamide scaffold is a well-established pharmacophore, integral to a multitude of approved drugs.[1] The strategic incorporation of fluorine atoms into drug candidates is a widely employed tactic to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of N-(3,4-difluorophenyl)benzenesulfonamide, detailing a robust synthetic protocol, its predicted physicochemical and spectral characteristics, and an in-depth exploration of its probable biological activities and mechanisms of action, grounded in the extensive literature on analogous compounds. Furthermore, this guide furnishes detailed experimental workflows for the validation of its predicted biological activities, thereby offering a complete roadmap for its future investigation.

Introduction: The Benzenesulfonamide Scaffold and the Role of Fluorine in Drug Design

The benzenesulfonamide functional group is a cornerstone of modern medicinal chemistry, renowned for its ability to act as a bioisostere of carboxylic acids and its capacity to bind to the zinc ions present in the active sites of various metalloenzymes.[1] This has led to the development of a broad spectrum of therapeutics, including antibacterial agents, diuretics, and anticancer drugs.

The introduction of fluorine into drug molecules can profoundly influence their pharmacological profiles. The high electronegativity and small size of fluorine atoms can lead to altered electronic properties, increased lipophilicity, and enhanced binding interactions with target proteins. In the case of N-(3,4-difluorophenyl)benzenesulfonamide, the presence of two fluorine atoms on the phenyl ring is anticipated to significantly modulate its biological activity.

Synthesis and Characterization

While specific experimental data for N-(3,4-difluorophenyl)benzenesulfonamide is not extensively reported in the literature, a reliable synthetic route can be extrapolated from the well-documented synthesis of structurally analogous compounds.[2] The most direct and widely adopted method for the synthesis of N-aryl benzenesulfonamides is the reaction of a substituted aniline with a benzenesulfonyl chloride in the presence of a base.

Predicted Physicochemical and Spectral Properties

The following table summarizes the predicted physicochemical and spectral properties for N-(3,4-difluorophenyl)benzenesulfonamide (CAS 330468-44-5).[3]

| Property | Predicted Value |

| Molecular Formula | C₁₂H₉F₂NO₂S |

| Molecular Weight | 269.27 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported; expected to be a crystalline solid with a defined melting point |

| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, acetone, ethyl acetate) and poorly soluble in water |

| ¹H NMR | Expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm) and a broad singlet for the N-H proton. |

| ¹³C NMR | Expected to show signals for all 12 unique carbon atoms, with the fluorine-substituted carbons exhibiting characteristic splitting patterns. |

| ¹⁹F NMR | Expected to show two distinct signals for the two non-equivalent fluorine atoms. |

| IR (KBr, cm⁻¹) | Expected to show characteristic absorption bands for N-H stretching (around 3250 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350 and 1160 cm⁻¹), and C-F stretching (around 1200-1000 cm⁻¹). |

| Mass Spec (ESI-MS) | Expected to show a molecular ion peak at m/z 270.03 [M+H]⁺ or 268.02 [M-H]⁻. |

Experimental Protocol: Synthesis of N-(3,4-difluorophenyl)benzenesulfonamide

This protocol is adapted from the synthesis of N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide.[2]

Materials:

-

3,4-difluoroaniline

-

Benzenesulfonyl chloride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a solution of 3,4-difluoroaniline (1.0 mmol, 1.0 eq) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.2 mmol, 1.2 eq). Stir the solution at room temperature.

-

Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.05 mmol, 1.05 eq) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-(3,4-difluorophenyl)benzenesulfonamide.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for N-(3,4-difluorophenyl)benzenesulfonamide.

Predicted Biological Activity and Mechanism of Action

The biological activity of N-(3,4-difluorophenyl)benzenesulfonamide can be inferred from the extensive research on its structural analogs. The primary areas of predicted activity are in anticancer and enzyme inhibition domains.

Anticancer Activity

Benzenesulfonamide derivatives are a well-known class of anticancer agents.[4] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in tumor growth and survival.

-

Kinase Inhibition: A notable study identified N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives as potent and selective inhibitors of Raf kinases, particularly the B-Raf(V600E) mutant, which is a key driver in several cancers, including melanoma. This strongly suggests that N-(3,4-difluorophenyl)benzenesulfonamide may also exhibit kinase inhibitory activity. The sulfonamide moiety can form crucial hydrogen bonds within the kinase ATP-binding pocket, while the difluorophenyl group can engage in favorable hydrophobic and halogen-bonding interactions.

-

Carbonic Anhydrase Inhibition: The benzenesulfonamide scaffold is a classic zinc-binding pharmacophore for carbonic anhydrase (CA) inhibitors.[1] Tumor-associated CA isoforms, such as CA IX and CA XII, are overexpressed in many hypoxic tumors and play a critical role in regulating tumor pH, promoting survival, and metastasis. Benzenesulfonamides can potently inhibit these isoforms, leading to a disruption of the tumor microenvironment and a reduction in tumor growth. The N-(3,4-difluorophenyl) moiety would likely influence the isoform selectivity and potency of the inhibition.

Diagram of a Predicted Signaling Pathway (Kinase Inhibition):

Caption: Predicted inhibition of the RAF-MEK-ERK signaling pathway.

Other Potential Activities

Given the broad biological profile of benzenesulfonamides, N-(3,4-difluorophenyl)benzenesulfonamide may also exhibit other activities, such as:

-

Antimicrobial Activity: Sulfonamides were among the first effective antimicrobial agents. While the classic mechanism involves the inhibition of dihydropteroate synthase, newer derivatives often have broader mechanisms.

-

Anti-inflammatory Activity: Some sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of N-(3,4-difluorophenyl)benzenesulfonamide, the following in vitro assays are recommended.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of N-(3,4-difluorophenyl)benzenesulfonamide on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A375 melanoma for B-Raf inhibition, or MCF-7 breast cancer for general cytotoxicity)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

N-(3,4-difluorophenyl)benzenesulfonamide (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of N-(3,4-difluorophenyl)benzenesulfonamide (e.g., from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory activity of N-(3,4-difluorophenyl)benzenesulfonamide against human carbonic anhydrase isoforms (e.g., hCA II and hCA IX).

Materials:

-

Purified human carbonic anhydrase isoforms (hCA II and hCA IX)

-

4-Nitrophenyl acetate (substrate)

-

Assay buffer (e.g., Tris-HCl)

-

N-(3,4-difluorophenyl)benzenesulfonamide (dissolved in DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, the carbonic anhydrase enzyme, and different concentrations of N-(3,4-difluorophenyl)benzenesulfonamide or a vehicle control.

-

Pre-incubation: Pre-incubate the mixture for a short period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

-

Absorbance Measurement: Monitor the formation of the product, 4-nitrophenolate, by measuring the increase in absorbance at 400 nm over time.

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the compound. Calculate the IC₅₀ value and, if desired, the inhibition constant (Ki).

Diagram of Biological Evaluation Workflow:

Caption: Workflow for the in vitro biological evaluation.

Conclusion and Future Directions

N-(3,4-difluorophenyl)benzenesulfonamide is a promising, yet underexplored, molecule in the field of drug discovery. Its synthesis is straightforward, based on well-established chemical transformations. The presence of the difluorophenyl moiety, coupled with the proven benzenesulfonamide pharmacophore, strongly suggests a high potential for biological activity, particularly as an anticancer agent through the inhibition of key enzymes like kinases and carbonic anhydrases.

The immediate future for research on this compound should focus on its synthesis and thorough characterization to provide the foundational experimental data that is currently lacking in the public domain. Following this, a systematic in vitro evaluation against a panel of cancer cell lines and relevant enzyme targets is crucial. The protocols outlined in this guide provide a clear path for these investigations. The results of these studies will be instrumental in determining the therapeutic potential of N-(3,4-difluorophenyl)benzenesulfonamide and will guide any subsequent efforts in lead optimization and preclinical development.

References

- Stevens, M. F., Hickman, J. A., Langdon, S. P., Chubb, D., Vickers, L., Stone, R., ... & Lavelle, F. (1987). Antitumor activity and pharmacokinetics in mice of 8-carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045; M & B 39831), a novel drug with potential as an alternative to dacarbazine. Cancer Research, 47(22), 5846-5852.

- You, H. P., Han, B. H., Kang, S. K., Sung, C. K., & Kang, S. O. (2008). N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o994.

-

PubChem. (n.d.). 3,4-difluoro-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. Retrieved from [Link]

- Figueroa-Valverde, L., et al. (2023). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Pharmaceutical and Applied Chemistry.

-

Frontiers. (n.d.). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

- Brazilian Journal of Science. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.

-

Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

-

mzCloud. (2016). N 4 Difluoromethoxy phenyl 4 methylbenzenesulfonamide. Retrieved from [Link]

-

PubMed. (2008). N-(3,4-Difluoro-phen-yl)-3,4-dimethoxy-benzene-sulfonamide. Retrieved from [Link]

-

IntechOpen. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Retrieved from [Link]

- Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

-

NIST. (n.d.). Benzenesulfonamide, N-(phenylsulfonyl)-. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonamide. Retrieved from [Link]

-

Computational Chemistry Comparison and Benchmark Database. (n.d.). Experimental data for C6H12 ((Z)-hex-2-ene). Retrieved from [Link]

-

U.S. Food and Drug Administration. (2014). 205703Orig1s000. Retrieved from [Link]

-

ResearchGate. (2017). Stevens MF, Hickman JA, Langdon SP, Chubb D, Vickers L, Stone R, Baig G, Goddard C, Gibson NW, Slack JA, Newton C, Lunt E, Fizames C, Lavelle FAntitumor activity and pharmacokinetics in mice of 8-carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045; M & B 39831), a novel drug with potential as an alternative to dacarbazine. Cancer Res 47: 5846-5852. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-(2-Nitrobutyl)morpholine. Retrieved from [Link]

-

PubMed. (2021). Functionally validated SCN5A variants allow interpretation of pathogenicity and prediction of lethal events in Brugada syndrome. Retrieved from [Link]

Sources

Synthesis and Optimization of N-(3,4-Difluorophenyl)benzenesulfonamide Derivatives: A Technical Guide

Executive Summary

N-(3,4-difluorophenyl)benzenesulfonamide derivatives represent a highly versatile class of pharmacophores. They are heavily utilized in the development of tyrosinase inhibitors for dermatological applications, URAT1 inhibitors for the treatment of gout, and viral capsid assembly modulators for Hepatitis B[1][2][3]. This technical guide details the mechanistic rationale, optimized synthetic workflows, and self-validating purification protocols required to consistently produce these derivatives with high purity and yield.

Mechanistic Rationale and Reagent Causality

The core synthesis relies on a nucleophilic acyl substitution pathway, specifically the attack of the primary amine of 3,4-difluoroaniline onto the electrophilic sulfur center of a benzenesulfonyl chloride derivative[1].

-

The Nucleophile (3,4-Difluoroaniline): The presence of two highly electronegative fluorine atoms at the 3- and 4-positions of the aromatic ring inductively withdraws electron density from the amine. This significantly reduces the nucleophilicity of 3,4-difluoroaniline compared to an unsubstituted aniline. Consequently, the reaction requires specific catalytic conditions to prevent stalling and ensure complete conversion.

-

The Catalyst/Base Selection (Pyridine vs. Triethylamine): While Triethylamine (TEA) is often used as a standard proton scavenger to neutralize the HCl byproduct[1], pyridine offers a distinct mechanistic advantage. Pyridine acts as a nucleophilic catalyst. It rapidly attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate. This activated intermediate is much more susceptible to attack by the deactivated 3,4-difluoroaniline nucleophile, thereby accelerating the reaction rate and improving overall yield[2].

Synthetic Workflow and Self-Validating Protocol

To ensure high fidelity, the synthetic protocol must be designed as a self-validating system . This is achieved by coupling in-process analytical monitoring (LC-MS) with orthogonal liquid-liquid extraction steps that chemically isolate the neutral sulfonamide product from unreacted starting materials and side products.

Step-by-step workflow and self-validation loop for sulfonamide synthesis.

Experimental Protocol: General Synthesis

The following methodology is synthesized from validated protocols for sulfonamide library generation[1][2].

Materials Required:

-

3,4-Difluoroaniline (1.0 eq)

-

Substituted benzenesulfonyl chloride (e.g., 3,4-dimethoxybenzenesulfonyl chloride) (1.1 - 1.2 eq)

-

Anhydrous Pyridine or Triethylamine (3.0 eq)

-

Dichloromethane (DCM) or Acetonitrile (MeCN) (Solvent)

Step-by-Step Methodology:

-

Initiation: Dissolve 3,4-difluoroaniline (1.0 mmol) in anhydrous DCM (5.0 mL) under an inert nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice bath.

-

Causality: Cooling minimizes the exothermic hydrolysis of the highly reactive sulfonyl chloride by any trace ambient moisture, preserving the electrophile for the target reaction.

-

-

Activation: Add anhydrous pyridine (3.0 mmol) to the stirring solution. Subsequently, add the benzenesulfonyl chloride derivative (1.1 mmol) dropwise over 10 minutes.

-

Causality: Dropwise addition prevents localized heating and suppresses the formation of bis-sulfonamide (di-substituted) byproducts.

-

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir continuously for 12 to 18 hours[1][2].

-

Self-Validation (In-Process Control): Sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the 3,4-difluoroaniline peak (m/z ~130 [M+H]+) is <5% relative to the product peak.

-

Quench and Orthogonal Extraction:

-

Concentrate the mixture in vacuo to remove the primary solvent.

-

Redissolve the crude viscous residue in Ethyl Acetate (15 mL).

-

Acid Wash: Wash the organic layer with 1M aqueous HCl (2 x 10 mL).

-

Causality: This selectively protonates unreacted pyridine and residual 3,4-difluoroaniline, forcing them to partition entirely into the aqueous phase.

-

-

Base Wash: Wash with saturated aqueous NaHCO₃ (10 mL).

-

Causality: This neutralizes any residual HCl and deprotonates hydrolyzed sulfonyl chloride (sulfonic acid), moving the anionic byproduct into the aqueous layer while leaving the neutral target sulfonamide in the organic layer.

-

-

Brine Wash: Wash with saturated NaCl (10 mL) to draw out residual water from the organic phase.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexane/Ethyl Acetate gradient) to yield the pure N-(3,4-difluorophenyl)benzenesulfonamide derivative[1].

Quantitative Data: Derivative Yields and Conditions

The table below summarizes the reaction conditions and isolated yields for specific derivatives synthesized using variations of this core methodology. The data highlights the impact of the sulfonyl chloride substituent and base selection on the final yield.

| Compound Name | Sulfonyl Chloride Substituent | Base / Solvent | Time / Temp | Yield (%) | Ref |

| N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide | 3,4-dimethoxy | TEA / Neat or DCM | 12h / RT | 56% | [1] |

| N-(3,4-difluorophenyl)-2-(trifluoromethyl)benzenesulfonamide | 2-(trifluoromethyl) | Pyridine / MeCN | 16-18h / RT | ~70-87%* | [2] |

| 4-Bromo-2-fluoro-5-((3,4-difluorophenyl)carbamoyl)benzenesulfonamide analogs | 4-Bromo-2-fluoro-5-carbamoyl | SOCl₂ then TEA/MeCN | 8h / 60 °C | Variable | [3] |

*Yields extrapolated from structurally analogous library protocols utilizing 2-(trifluoromethyl)benzenesulfonyl chloride and substituted anilines.

Conclusion

The synthesis of N-(3,4-difluorophenyl)benzenesulfonamide derivatives requires careful management of the deactivated nucleophile (3,4-difluoroaniline). By employing nucleophilic catalysis (pyridine) and a rigorous, self-validating extraction protocol (orthogonal acid/base washing), researchers can consistently achieve high-purity sulfonamides. This systematic approach ensures the structural integrity required for downstream biological screening and advanced drug development.

References

-

Title: N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide - PMC Source: nih.gov URL: [Link]

-

Title: The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. Source: rsc.org (The Royal Society of Chemistry) URL: [Link]

-

Title: Design, Synthesis, and Biological Evaluation of Novel Thioureidobenzamide (TBA) Derivatives as HBV Capsid Assembly Modulators Source: acs.org (Journal of Medicinal Chemistry) URL: [Link]

Sources

An In-depth Technical Guide to N-(3,4-difluorophenyl)benzenesulfonamide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,4-difluorophenyl)benzenesulfonamide is a synthetic organic compound that has garnered interest within the medicinal chemistry landscape. As a member of the esteemed benzenesulfonamide class of molecules, it possesses a scaffold known for a wide array of biological activities. The strategic incorporation of a 3,4-difluorophenyl moiety is a key structural feature, as fluorine substitution is a well-established strategy in drug design to modulate physicochemical properties and enhance biological activity.[1] This technical guide provides a comprehensive overview of N-(3,4-difluorophenyl)benzenesulfonamide, including its synthesis, characterization, and a thorough exploration of its therapeutic potential based on the established pharmacology of related compounds. Detailed experimental protocols are provided to facilitate further research and development efforts.

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry.[2] Its presence in a multitude of approved drugs, ranging from antibacterial agents to anticancer therapies, underscores its versatility and privileged status in drug discovery.[3][4] The sulfonamide group can act as a key hydrogen bond donor and acceptor, and is a well-known zinc-binding moiety, making it a privileged scaffold for the design of enzyme inhibitors.[2]

The introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, lipophilicity, and binding affinity for target proteins.[1] The 3,4-difluoro substitution pattern on the phenyl ring of N-(3,4-difluorophenyl)benzenesulfonamide is therefore expected to significantly influence its electronic properties, membrane permeability, and overall biological activity.[5]

This guide will delve into the specifics of N-(3,4-difluorophenyl)benzenesulfonamide, providing a foundational understanding for researchers exploring its potential in various therapeutic areas.

Synthesis and Characterization

The synthesis of N-(3,4-difluorophenyl)benzenesulfonamide is typically achieved through the reaction of benzenesulfonyl chloride with 3,4-difluoroaniline. This is a classic and robust method for the formation of sulfonamides.[6]

Synthetic Workflow

The general synthetic scheme is as follows:

Caption: General synthesis of N-(3,4-difluorophenyl)benzenesulfonamide.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of analogous sulfonamides.[6][7]

Materials:

-

Benzenesulfonyl chloride

-

3,4-Difluoroaniline

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 3,4-difluoroaniline (1.0 eq) in anhydrous DCM.

-

To this solution, add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-(3,4-difluorophenyl)benzenesulfonamide as a solid.

Characterization

The structure and purity of the synthesized N-(3,4-difluorophenyl)benzenesulfonamide should be confirmed by standard analytical techniques.

| Property | Value | Reference |

| CAS Number | 330468-44-5 | [8] |

| Molecular Formula | C₁₂H₉F₂NO₂S | [8] |

| Molecular Weight | 269.27 g/mol | [8] |

| Appearance | Expected to be a white to off-white solid | |

| Melting Point | Not explicitly reported, but related compounds have melting points in the range of 100-180 °C. | [9] |

| Solubility | Expected to be soluble in most organic solvents like ethers, THF, DCM, and MeCN. | [10] |

| pKa | The pKa of the sulfonamide N-H is estimated to be around 9-10, similar to other benzenesulfonamides. | [11] |

Table 1: Physicochemical Properties of N-(3,4-difluorophenyl)benzenesulfonamide.

Expected Spectroscopic Data:

-

¹H NMR: Distinct signals for the aromatic protons on both the benzenesulfonyl and the 3,4-difluorophenyl rings. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: Signals corresponding to all unique carbon atoms in the molecule.

-

¹⁹F NMR: Two distinct signals for the fluorine atoms, confirming their positions on the aromatic ring.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight of the compound.

Biological Activity and Therapeutic Potential

While specific biological data for N-(3,4-difluorophenyl)benzenesulfonamide is limited in the public domain, the extensive research on related benzenesulfonamide derivatives provides a strong basis for predicting its therapeutic potential.

Anticancer Activity: Kinase Inhibition

The benzenesulfonamide scaffold is a key feature in many kinase inhibitors.[12][13] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.

Caption: Potential mechanism of action as a kinase inhibitor.

-

Raf Kinase Inhibition: Derivatives of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been identified as potent and selective inhibitors of B-Raf(V600E), a key mutation in several cancers like melanoma and colorectal cancer.[14] These compounds have shown low nanomolar IC50 values and significant in vivo antitumor efficacy.[14]

-

PI3K/mTOR Inhibition: Propynyl-substituted benzenesulfonamide derivatives have been developed as dual inhibitors of PI3K and mTOR, critical components of a signaling pathway frequently dysregulated in cancers such as hepatocellular carcinoma.[15]

-

PLK4 Inhibition: N-(1H-indazol-6-yl)benzenesulfonamide derivatives have demonstrated potent inhibitory activity against Polo-like kinase 4 (PLK4), a key regulator of mitosis, with promising anti-proliferative effects in breast cancer cells.[14]

Given these precedents, N-(3,4-difluorophenyl)benzenesulfonamide is a promising candidate for investigation as a kinase inhibitor for cancer therapy.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2] Certain CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer progression.[16]

-

Anticancer Potential: The inhibition of tumor-associated CAs can disrupt the pH regulation in cancer cells, leading to apoptosis and reduced tumor growth.[16]

-

Other Therapeutic Areas: CA inhibitors are also used as diuretics, antiglaucoma agents, and anticonvulsants.[3]

The primary sulfonamide group is a key feature for potent CA inhibition. While N-(3,4-difluorophenyl)benzenesulfonamide is a secondary sulfonamide, its potential for CA inhibition should not be dismissed and warrants investigation.

Potential in Neurodegenerative Diseases

Recent studies have highlighted the potential of fluorinated benzenesulfonamides in the context of neurodegenerative diseases.

-

Inhibition of Amyloid-β Aggregation: Fluorinated benzenesulfonamides have been shown to slow the aggregation of amyloid-beta peptide, a key pathological event in Alzheimer's disease.[3] This suggests a potential disease-modifying therapeutic strategy.

Other Potential Applications

The versatility of the sulfonamide scaffold suggests a broad range of other potential applications for N-(3,4-difluorophenyl)benzenesulfonamide, including:

-

Antimicrobial Activity: Sulfonamides were among the first effective antibacterial drugs, and novel derivatives continue to be explored for their activity against drug-resistant strains.[3]

-

Anti-inflammatory Activity: Some benzenesulfonamide derivatives have shown anti-inflammatory properties by suppressing pro-inflammatory mediators.[17]

-

T-Type Calcium Channel Blockade: Optimization of sulfonamides has led to the discovery of selective T-type calcium channel blockers with potential for treating pain.[18]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on both the benzenesulfonyl and the N-phenyl rings.

-

Role of Fluorine: The 3,4-difluoro substitution pattern is critical. The electron-withdrawing nature of fluorine can influence the pKa of the sulfonamide proton, affecting its binding to target enzymes. Fluorine can also engage in favorable interactions within protein binding pockets and can block sites of metabolism, thereby improving the pharmacokinetic profile.[1][5]

-

N-Phenyl Substituents: Modifications to the N-phenyl ring can significantly impact potency and selectivity. The addition of various functional groups can be explored to optimize interactions with specific biological targets.

Pharmacokinetics and ADME Profile

A comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of N-(3,4-difluorophenyl)benzenesulfonamide is crucial for its development as a therapeutic agent.[19][20]

| ADME Parameter | Predicted Profile | Rationale/Considerations |

| Absorption | Likely to have good oral absorption. | The lipophilicity imparted by the aromatic rings and fluorine atoms generally favors passive diffusion across the gut wall. |

| Distribution | Moderate to high plasma protein binding is expected. | Benzenesulfonamides often exhibit significant binding to plasma proteins.[18] |

| Metabolism | The difluorophenyl ring is expected to be relatively stable to metabolic oxidation. | The C-F bond is strong, and fluorination can block sites of metabolism. |

| Excretion | Likely to be cleared via both renal and hepatic routes. | The overall physicochemical properties will determine the primary route of elimination. |

Table 2: Predicted ADME Profile of N-(3,4-difluorophenyl)benzenesulfonamide.

Safety and Toxicology

The safety profile of N-(3,4-difluorophenyl)benzenesulfonamide has not been extensively reported. However, general safety considerations for sulfonamides should be taken into account.

-

General Hazards: Similar compounds are classified as causing skin and eye irritation.[21][22] Harmful if swallowed or inhaled.[23]

-

Handling Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.[21]

Future Directions and Conclusion

N-(3,4-difluorophenyl)benzenesulfonamide represents a molecule of significant interest for further investigation in drug discovery. Its synthesis is straightforward, and the well-established biological activities of the benzenesulfonamide scaffold, coupled with the strategic incorporation of fluorine, provide a strong rationale for its exploration in various therapeutic areas, particularly in oncology and neurodegenerative diseases.

Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC50 or Ki values against a panel of relevant biological targets (e.g., kinases, carbonic anhydrases).

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its biological effects.

-

In Vivo Efficacy Studies: Evaluating its therapeutic potential in relevant animal models of disease.

-

Comprehensive ADME/Tox Profiling: Establishing a detailed understanding of its pharmacokinetic and safety profile.

This in-depth technical guide provides a solid foundation for researchers to embark on the further exploration and development of N-(3,4-difluorophenyl)benzenesulfonamide as a potential therapeutic agent.

References

- Harnessing the Power of Fluorine: Innovations in Sulfonamide Chemistry. (URL not provided)

- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Journal of Molecular Structure, 2023.

- N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity. Molecules, 2020.

- You, H. P., et al. N-(3,4-Difluoro-phen-yl)-3,4-dimethoxy-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 2008.

- You, H. P., et al. N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 2008.

- Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Journal of Medicinal Chemistry, 2023.

- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 2023.

- Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.

- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 2023.

- Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. Bioorganic & Medicinal Chemistry, 2016.

- Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Odessa University Chemical Journal, 2022.

-

3,4-difluoro-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide. PubChem. ([Link])

- N-(benzenesulfonyl)-N-fluorobenzenesulfonamide. Enamine. (URL not provided)

- The recent progress of sulfonamide in medicinal chemistry.

-

3,4-difluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide. PubChem. ([Link])

- SAFETY DATA SHEET - Fisher Scientific. (URL not provided)

- Safety Data Sheet - CymitQuimica. (URL not provided)

- Safety Data Sheet - Key Organics. (URL not provided)

- SAFETY DATA SHEET - Fisher Scientific. (URL not provided)

- 27918-19-0.pdf - Angene Chemical. (URL not provided)

- Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide.

-

Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. ([Link])

- N-(3,4-Dimethylphenyl)benzenesulfonamide.

- Relative pKa values of the primary sulfonamide group across the series...

-

ADME Properties in Drug Discovery. BioSolveIT. ([Link])

- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 2020.

- Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 2015.

- ADME – Knowledge and References. Taylor & Francis. (URL not provided)

- Refined ADME Profiles for

-

Chemical Properties of Benzenesulfonamide, N,4-dimethyl-N-phenyl- (CAS 599-62-2). Cheméo. ([Link])

- Designing, synthesis and bioactivities of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.

- Synthesis, in vitro Antitrichomonal Activity, and Docking Study of N-[(4-substituted phenyl)-1,3-thiazol-2-yl]. Journal of the Mexican Chemical Society, 2020.

- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 2024.

-

Benzenesulfonanilide. NIST WebBook. ([Link])

- Synthesis, Biological Evaluation, Molecular docking and DFT Calculations of Novel Benzenesulfonamide derivatives.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Benzenesulfonamide, N,N-diphenyl-4-(trifluoromethyl)- CAS#: 887264-63-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. 3,4-difluoro-N-(4-methylbenzyl)benzenesulfonamide | Benchchem [benchchem.com]

- 6. N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 8. Page loading... [wap.guidechem.com]

- 9. 4-(Trifluoromethyl)benzenesulfonamide 97 830-43-3 [sigmaaldrich.com]

- 10. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. researchportal.tuni.fi [researchportal.tuni.fi]

- 13. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Designing, synthesis and bioactivities of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. biosolveit.de [biosolveit.de]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. fishersci.com [fishersci.com]

- 22. static.cymitquimica.com [static.cymitquimica.com]